molecular formula C3H5B B1584524 1-Bromo-1-propene CAS No. 590-14-7

1-Bromo-1-propene

Cat. No.: B1584524
CAS No.: 590-14-7
M. Wt: 120.98 g/mol
InChI Key: NNQDMQVWOWCVEM-UHFFFAOYSA-N
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Description

1-Bromo-1-propene is a useful research compound. Its molecular formula is C3H5Br and its molecular weight is 120.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Bromo-1-propene, also known as 1-bromoprop-1-ene, bromopropene, Propenyl bromide, or 1-propene, 1-bromo-, (1Z)-, is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used in the synthesis of organic reagents .

Mode of Action

The mode of action of this compound involves its interaction with other organic molecules in a chemical reaction. For instance, when treated with n-BuLi, this compound generates the propynyllithium anion in situ, which later undergoes nucleophilic addition reactions .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of organic reagents. For example, it can be used in the synthesis of methyl but-2-ynoate and 1-iodopropyne .

Pharmacokinetics

Its physical properties such as boiling point (3337 K) and enthalpy of vaporization suggest that it can easily transition from a liquid to a gas, which may influence its bioavailability .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For instance, it can generate propynyllithium anion, which can further react with other molecules to form new compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, its phase change data indicates that its state (liquid or gas) can change with varying temperatures and pressures . This can affect the compound’s stability, efficacy, and the outcomes of the chemical reactions it participates in.

Properties

IUPAC Name

1-bromoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQDMQVWOWCVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1-Bromo-1-propene
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CAS No.

590-14-7
Record name 1-Bromo-1-propene
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Record name 1-Propene, 1-bromo-
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Record name 1-bromopropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of bromopropene?

A1: The molecular formula of bromopropene is C3H5Br, and its molecular weight is 120.98 g/mol. []

Q2: Are there different isomers of bromopropene?

A2: Yes, bromopropene exists as two stereoisomers: (Z)-1-bromopropene and (E)-1-bromopropene. These isomers exhibit different physical properties, including boiling points and densities. []

Q3: What spectroscopic techniques are used to characterize bromopropene?

A3: Various spectroscopic methods have been employed to study bromopropene, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of bromopropene isomers. [, ]
  • Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, aiding in structural identification. [, ]
  • Vacuum Ultraviolet - Pulsed Field Ionization - Photoelectron (VUV-PFI-PE) spectroscopy: This technique provides high-resolution information about the ionization energy and vibrational structure of bromopropene cations. []
  • X-ray absorption spectroscopy (XAS): Used to investigate the interaction of bromopropene with metal-containing enzymes like methane monooxygenase. []

Q4: What are the common synthetic applications of bromopropene?

A4: Bromopropene serves as a valuable precursor in various synthetic transformations, including:

  • Preparation of organometallic reagents: It reacts with lithium or magnesium to form (E)- or (Z)-1-propenyllithium and 1-propenylmagnesium bromide, respectively. []
  • Electrophilic propenylation: Bromopropene acts as an electrophilic reagent, introducing a propenyl group to other molecules. []
  • Synthesis of cyclopentadienyl ligands: It reacts with esters to form optically active cyclopentadienyl ligands, which are important in organometallic chemistry. []

Q5: How does bromopropene react in the presence of gas-phase vanadium clusters?

A5: Research shows that bromopropene can undergo three distinct reaction pathways with small vanadium clusters:

  • Molecular addition followed by elimination of molecular hydrogen and hydrogen bromide. []

Q6: Can bromopropene be used to synthesize sulfur-containing amino acids?

A6: Yes, (E)-1-bromopropene serves as a starting material in the synthesis of trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin), a naturally occurring amino acid found in onions. [, ] This synthesis involves a three-step process utilizing various reagents and reactions, including the formation of vinylsulfide, reductive cleavage/alkylation, and sulfide oxidation.

Q7: How is computational chemistry used to study bromopropene?

A7: Computational chemistry plays a significant role in understanding the properties and reactivity of bromopropene. Key applications include:

  • Calculating UV-Vis spectra: Theoretical calculations using time-dependent density functional theory (TD-DFT) and symmetry-adapted cluster-configuration interaction (SAC-CI) methods have been employed to predict the UV-Vis spectra of bromopropene isomers. [] These calculations are crucial for identifying different isomers in complex mixtures.
  • Investigating cis-trans isomerization: RRKM (Rice-Ramsperger-Kassel-Marcus) theory is used to study the kinetics of cis-trans isomerization in 1-bromopropene. This approach allows researchers to evaluate the impact of internal rotation on the reaction rate. []
  • Modeling thermal decomposition: Quantum chemical calculations, in conjunction with transition state theory and unimolecular reaction rate theory, have been used to investigate the thermal decomposition pathways of bromopropene. [] This approach provides insights into the reaction mechanisms and predicts the rate constants for different decomposition channels.

Q8: What are the storage recommendations for bromopropene?

A8: To prevent thermal and acid-catalyzed isomerization, it is recommended to store bromopropene in a refrigerator. []

Q9: What safety precautions should be taken when handling bromopropene?

A9: Due to its potential toxicity, bromopropene should be handled with care.

  • Avoid inhalation: Always use bromopropene in a well-ventilated area or under a fume hood. []
  • Prevent skin and eye contact: Wear appropriate personal protective equipment, such as gloves and safety goggles, to prevent skin and eye contact. []

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